molecular formula C13H18N2O3S B4237549 N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide

Cat. No. B4237549
M. Wt: 282.36 g/mol
InChI Key: GLGUKOJZYGZAAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, also known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It has shown promising results in preclinical studies as an anti-cancer agent and is currently in clinical trials for the treatment of various cancers.

Mechanism of Action

N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide selectively targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). Inhibition of this process leads to the activation of the p53 pathway, a well-known tumor suppressor pathway, and subsequent cell death in cancer cells. N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to induce DNA damage and activate the ATM/ATR checkpoint pathway, further contributing to its anti-cancer effects.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been shown to have a selective effect on cancer cells, sparing normal cells. This is due to the overexpression of RNA polymerase I in cancer cells, making them more sensitive to the effects of N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide. In addition to its anti-cancer effects, N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has also been shown to have potential therapeutic benefits in other diseases, such as sickle cell anemia and progeria.

Advantages and Limitations for Lab Experiments

N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments, including its selectivity for cancer cells, its ability to induce DNA damage, and its potential therapeutic benefits in other diseases. However, there are also limitations to its use, including the need for careful dosing and monitoring due to potential toxicity, and the need for further research to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide, including the optimization of its dosing and delivery, further investigation of its mechanism of action and potential side effects, and the development of combination therapies to enhance its anti-cancer effects. Additionally, N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has potential applications in other diseases beyond cancer, which could be explored in future research.

Scientific Research Applications

N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its anti-cancer properties. It has been shown to selectively inhibit RNA polymerase I transcription, leading to the activation of the p53 pathway and subsequent cell death in cancer cells. N~1~-cyclopropyl-N~2~-ethyl-N~2~-(phenylsulfonyl)glycinamide has been tested in various cancer cell lines and animal models, demonstrating its efficacy against a wide range of cancers, including breast, ovarian, and pancreatic cancers.

properties

IUPAC Name

2-[benzenesulfonyl(ethyl)amino]-N-cyclopropylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-2-15(10-13(16)14-11-8-9-11)19(17,18)12-6-4-3-5-7-12/h3-7,11H,2,8-10H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLGUKOJZYGZAAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=O)NC1CC1)S(=O)(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>42.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49718153
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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